3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride
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Overview
Description
3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the family of amino acids. This compound has a molecular weight of 177.63 g/mol and is typically found in a powdered form . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of azetidine with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid
- 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid methyl ester
- 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid ethyl ester
Uniqueness
3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
3-prop-2-enylazetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-3-7(6(9)10)4-8-5-7;/h2,8H,1,3-5H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUPIXOTWZUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CNC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.